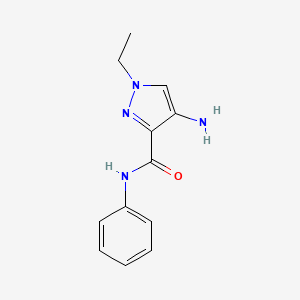

4-amino-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide

Description

4-amino-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide (CAS: 869942-09-6) is a pyrazole-based carboxamide derivative with the molecular formula C₁₂H₁₄N₄O and a molecular weight of 276.55 g/mol . The compound features a pyrazole ring substituted with an amino group at position 4, an ethyl group at the N1 position, and a phenyl carboxamide moiety at position 2.

Properties

IUPAC Name |

4-amino-1-ethyl-N-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-2-16-8-10(13)11(15-16)12(17)14-9-6-4-3-5-7-9/h3-8H,2,13H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIVEJRVCKOYLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of ethyl hydrazinecarboxylate with phenyl isocyanate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used in the presence of catalysts such as Lewis acids.

Major Products

The major products formed from these reactions include nitro derivatives, amines, hydrazines, and various substituted pyrazoles. These products can further undergo additional modifications to yield compounds with desired properties and activities .

Scientific Research Applications

4-amino-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-amino-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and analogs:

Key Observations :

- Amino vs.

- Carboxamide Modifications : Replacing the phenyl carboxamide with a benzothiazole () or pyridylmethyl group () alters electronic properties and binding kinetics .

- Bulkier Groups : Compounds with tert-butyl or sulfonamide groups () demonstrate reduced metabolic clearance but may face synthetic challenges .

Physicochemical Properties

*Predicted using fragment-based methods.

Analysis :

- The target compound’s lower molecular weight and moderate LogP suggest better aqueous solubility than bulkier analogs (e.g., ) .

Stability and Metabolic Considerations

- The amino group in the target compound may oxidize under physiological conditions, whereas fluorinated analogs () show improved metabolic stability .

- Nitro-containing derivatives () are prone to reduction in vivo, limiting their therapeutic utility .

Biological Activity

4-amino-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.

The synthesis of 4-amino-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of ethyl hydrazinecarboxylate with phenyl isocyanate, followed by cyclization. Common solvents used include ethanol and dimethylformamide (DMF), with triethylamine often acting as a catalyst to facilitate the reaction.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function through interactions with binding sites. This can lead to various biological effects, including:

- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells.

- Anti-inflammatory Effects : It has been studied for its ability to reduce inflammation markers.

- Antimicrobial Activity : The compound exhibits activity against various bacterial and fungal strains.

Anticancer Activity

4-amino-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has demonstrated significant anticancer properties in various studies. Research indicates that compounds based on the pyrazole structure can inhibit the growth of several cancer cell types, including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers .

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | Inhibition Percentage | Reference |

|---|---|---|

| MDA-MB-231 | 54.25% | |

| HepG2 | 38.44% | |

| Colorectal Cancer | Significant Inhibition |

Anti-inflammatory Activity

Studies have reported that derivatives of this compound exhibit anti-inflammatory properties comparable to standard anti-inflammatory drugs like dexamethasone. The inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed at concentrations around 10 µM .

Antimicrobial Activity

The compound's antimicrobial potential has been evaluated using various assays against bacterial strains such as E. coli and fungi like A. flavus. Notably, it showed high activity against both bacteria and fungi, indicating its potential as an antibacterial agent .

Study on Anticancer Efficacy

In a study focusing on the anticancer efficacy of pyrazole derivatives, it was found that 4-amino-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide significantly inhibited cell proliferation in vitro, particularly in liver cancer cells (HepG2). The study utilized an MTT assay to evaluate cell viability, demonstrating a clear dose-dependent response .

Evaluation of Anti-inflammatory Properties

Research conducted on the anti-inflammatory properties revealed that this compound could effectively reduce inflammation in animal models. The study measured levels of inflammatory markers post-treatment, showing significant reductions comparable to established anti-inflammatory agents .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 4-amino-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide?

Methodological Answer:

Synthesis optimization requires careful selection of starting materials and reaction conditions. For pyrazole carboxamides, condensation reactions between substituted pyrazole intermediates and phenyl carboxamide derivatives are common. Key steps include:

- Reagent Purity : Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.

- Temperature Control : Maintain temperatures between 80–120°C for efficient cyclization .

- Substituent Compatibility : Monitor steric hindrance from the ethyl and phenyl groups, which may slow reaction kinetics.

- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Advanced: How can regioselectivity challenges be addressed during the synthesis of substituted pyrazole carboxamides?

Methodological Answer:

Regioselectivity in pyrazole synthesis is influenced by electronic and steric factors. For derivatives like 4-amino-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide:

- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) on the pyrazole ring to guide substitution to the 3-position .

- Catalytic Systems : Use Pd-mediated cross-coupling for precise functionalization of the phenyl ring .

- Computational Pre-screening : Apply DFT calculations to predict reactive sites and optimize reaction pathways before experimentation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Core techniques include:

- NMR : ¹H and ¹³C NMR to confirm the pyrazole core, ethyl group (-CH₂CH₃), and phenyl substitution patterns. Aromatic protons appear at δ 7.2–7.8 ppm, while the ethyl group resonates at δ 1.2–1.4 (triplet) and δ 3.8–4.1 (quartet) .

- FT-IR : Confirm the carboxamide (-CONH-) via N-H stretching (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z calculated for C₁₃H₁₅N₄O: 259.1194) .

Advanced: How can tautomeric equilibria of pyrazole carboxamides be analyzed experimentally?

Methodological Answer:

Tautomerism between keto and enol forms can be studied via:

- Variable-Temperature NMR : Monitor chemical shift changes in DMSO-d₆ or CDCl₃ to detect tautomeric populations. For example, enol-form protons may downshift at higher temperatures .

- X-ray Crystallography : Resolve solid-state structures to identify dominant tautomers. Hydrogen bonding networks (e.g., N-H···O=C) stabilize specific forms .

- UV-Vis Spectroscopy : Detect absorbance shifts (e.g., ~270–300 nm) associated with tautomeric transitions .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases or hydrolases using fluorescence-based assays (e.g., ATP-depletion for kinase activity) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

- Binding Affinity : Perform SPR (Surface Plasmon Resonance) to measure interactions with target proteins .

Advanced: How can molecular docking improve the design of pyrazole carboxamide derivatives?

Methodological Answer:

- Target Selection : Prioritize proteins with resolved crystal structures (e.g., COX-2 or EGFR) from the PDB database.

- Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Focus on hydrogen bonds between the carboxamide and active-site residues (e.g., Arg106 in COX-2) .

- MD Simulations : Validate docking results with 100-ns molecular dynamics simulations to assess stability of ligand-protein complexes .

Basic: How to resolve contradictions in spectral data during structural confirmation?

Methodological Answer:

- Cross-Validation : Compare NMR data with structurally similar analogs (e.g., 5-amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide ).

- Decoupling Experiments : Use DEPT-135 or HSQC to distinguish overlapping signals in crowded aromatic regions .

- Isotopic Labeling : Synthesize ¹⁵N-labeled derivatives to simplify complex splitting patterns in ¹H NMR .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Design of Experiments (DoE) : Optimize parameters (e.g., solvent ratio, catalyst loading) using response surface methodology .

- Crystallization Control : Seed batches with pure crystals to ensure consistent polymorph formation .

Basic: What are the stability profiles of pyrazole carboxamides under different storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC. Common degradation products include hydrolyzed carboxylic acids .

- Light Sensitivity : Protect from UV exposure using amber glassware; assess photostability with ICH Q1B guidelines .

Advanced: How to correlate substituent effects with pharmacokinetic properties computationally?

Methodological Answer:

- QSAR Modeling : Train models on datasets (e.g., ChEMBL) to predict logP, solubility, and CYP450 inhibition based on substituent electronic parameters (σ, π) .

- ADMET Prediction : Use SwissADME or ADMETlab to simulate absorption and metabolism. For example, bulky substituents may reduce BBB permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.